3-Acetylstrophanthin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

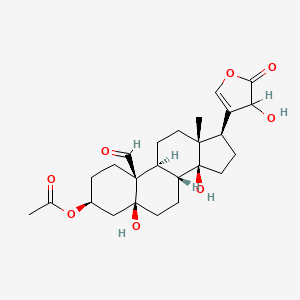

3-Acetylstrophanthin, also known as this compound, is a useful research compound. Its molecular formula is C25H34O8 and its molecular weight is 462.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuropharmacological Applications

3-Acetylstrophanthin has been studied for its effects on neuronal excitability and synaptic transmission. Research indicates that it can influence the activity of the electrogenic sodium pump, which plays a critical role in maintaining neuronal membrane potential.

- Electrogenic Sodium Pump Activity : In experiments involving isolated frog spinal cords, this compound was shown to reduce or block afterhyperpolarization responses induced by glutamate, suggesting its involvement in modulating excitatory neurotransmission . This effect highlights its potential as a tool for understanding synaptic mechanisms and could lead to applications in treating neurological disorders characterized by excitatory neurotransmitter imbalance.

- Impact on Motoneurons : The compound has been observed to affect motoneuron depolarization, indicating that it may have therapeutic implications for conditions involving motor neuron dysfunction. The modulation of motoneuronal excitability could be relevant for conditions such as amyotrophic lateral sclerosis (ALS) or spinal muscular atrophy .

Cardiovascular Applications

This compound's primary applications are found within cardiovascular research, particularly concerning its effects on heart function.

- Cardiac Glycoside Properties : As a cardiac glycoside, this compound has been studied for its ability to enhance cardiac contractility. It operates by inhibiting the sodium-potassium ATPase pump, leading to increased intracellular sodium and calcium concentrations, which enhance myocardial contractility .

- Antiarrhythmic Effects : Studies have indicated that this compound can antagonize lethal arrhythmias induced by other compounds, suggesting potential use in managing cardiac arrhythmias. For instance, reserpine treatment was shown to increase the amount of acetylstrophanthin required to produce ventricular arrhythmias in canine models .

Potential Therapeutic Uses

The therapeutic implications of this compound extend beyond neuropharmacology and cardiology into broader medicinal applications.

Data Summary Table

| Application Area | Key Findings | Potential Implications |

|---|---|---|

| Neuropharmacology | Reduces afterhyperpolarization in motoneurons; affects synaptic transmission | Understanding synaptic mechanisms; ALS treatment |

| Cardiovascular | Enhances cardiac contractility; antagonizes arrhythmias | Management of heart failure; antiarrhythmic therapy |

| Cancer Research | Related compounds show cytotoxicity against cancer cell lines | Exploration as an anticancer agent |

| Neuroprotection | Modulates neuronal excitability | Potential use in stroke or brain injury |

Propriétés

Numéro CAS |

28146-52-3 |

|---|---|

Formule moléculaire |

C25H34O8 |

Poids moléculaire |

462.5 g/mol |

Nom IUPAC |

[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-17-(3-hydroxy-2-oxo-3H-furan-4-yl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C25H34O8/c1-14(27)33-15-3-8-23(13-26)18-4-7-22(2)17(16-12-32-21(29)20(16)28)6-10-25(22,31)19(18)5-9-24(23,30)11-15/h12-13,15,17-20,28,30-31H,3-11H2,1-2H3/t15-,17+,18-,19+,20?,22+,23-,24-,25-/m0/s1 |

Clé InChI |

BDTCKWPJSFDTGT-NKCJMHJHSA-N |

SMILES |

CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C5O)C)C=O |

SMILES isomérique |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=COC(=O)C5O)C)C=O |

SMILES canonique |

CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C5O)C)C=O |

Synonymes |

3-acetylstrophanthin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.